molecular formula C15H17NO4S B402257 N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide CAS No. 100956-66-9

N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B402257
CAS No.: 100956-66-9
M. Wt: 307.4g/mol
InChI Key: JRAYUPSJGCRNDR-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a 3,4-dimethoxyphenyl ring and a 4-methylbenzene ring. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide is a complex compound with a structure that suggests it may interact with multiple targets. , a compound known to interact with the monoamine oxidase (MAO) enzyme. This enzyme plays a crucial role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin .

Mode of Action

Based on its structural similarity to 3,4-dimethoxyphenethylamine , it may act as a monoamine oxidase inhibitor . This would involve the compound binding to the active site of the enzyme, preventing it from metabolizing neurotransmitters and thereby increasing their levels in the brain .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving the neurotransmitters metabolized by monoamine oxidase. These include the dopamine, norepinephrine, and serotonin pathways . By inhibiting the action of monoamine oxidase, the compound could potentially increase the levels of these neurotransmitters, affecting mood, cognition, and other neurological functions .

Pharmacokinetics

Based on its structural similarity to other phenethylamine derivatives , it is likely to be well-absorbed and distributed throughout the body. Its metabolism would likely involve enzymatic processes, potentially including those mediated by monoamine oxidase .

Result of Action

If it acts as a monoamine oxidase inhibitor, it could potentially lead to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This could have various effects, depending on the specific neurotransmitter levels affected.

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and therefore its ability to cross biological membranes. Additionally, the presence of other substances that compete for the same metabolic enzymes could influence the compound’s bioavailability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 3,4-dimethoxyaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenyl)methanesulfonamide
  • N-(3,4-Dimethoxyphenyl)ethanesulfonamide
  • N-(3,4-Dimethoxyphenyl)propanesulfonamide

Uniqueness

N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide is unique due to the presence of both a 3,4-dimethoxyphenyl ring and a 4-methylbenzene ring, which confer specific chemical and biological properties. The combination of these structural features allows the compound to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-11-4-7-13(8-5-11)21(17,18)16-12-6-9-14(19-2)15(10-12)20-3/h4-10,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAYUPSJGCRNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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